molecular formula C5H13ClN2O3 B14698957 2-Chloro-N,N,N-trimethylethan-1-aminium nitrate CAS No. 22818-73-1

2-Chloro-N,N,N-trimethylethan-1-aminium nitrate

Cat. No.: B14698957
CAS No.: 22818-73-1
M. Wt: 184.62 g/mol
InChI Key: DHXQUJFAPQTGFO-UHFFFAOYSA-N
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Description

2-Chloro-N,N,N-trimethylethan-1-aminium nitrate is a quaternary ammonium compound. It is known for its role as a plant growth regulator and has applications in various scientific fields. The compound is characterized by its ability to inhibit gibberellin biosynthesis, which is crucial for plant growth and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N,N-trimethylethan-1-aminium nitrate typically involves the reaction of ethylene diamine with trimethylamine in the presence of a chlorinating agent. The reaction is usually carried out in an alcoholic medium to facilitate the formation of the quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its application in agriculture and other industries .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N,N-trimethylethan-1-aminium nitrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives .

Scientific Research Applications

2-Chloro-N,N,N-trimethylethan-1-aminium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development. This inhibition leads to reduced cell elongation and increased resistance to lodging in plants. The molecular targets include enzymes involved in the gibberellin biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

    Chlormequat chloride: Another quaternary ammonium compound with similar plant growth regulatory properties.

    (2-Bromoethyl)trimethylammonium bromide: Shares structural similarities but has different applications.

    2-Chloro-N,N-dimethylethylamine: Similar in structure but used in different chemical reactions .

Uniqueness

2-Chloro-N,N,N-trimethylethan-1-aminium nitrate is unique due to its specific inhibitory action on gibberellin biosynthesis, making it particularly effective as a plant growth regulator. Its stability and solubility also contribute to its widespread use in various scientific and industrial applications .

Properties

CAS No.

22818-73-1

Molecular Formula

C5H13ClN2O3

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloroethyl(trimethyl)azanium;nitrate

InChI

InChI=1S/C5H13ClN.NO3/c1-7(2,3)5-4-6;2-1(3)4/h4-5H2,1-3H3;/q+1;-1

InChI Key

DHXQUJFAPQTGFO-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCl.[N+](=O)([O-])[O-]

Origin of Product

United States

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